molecular formula C20H13ClN2OS B2997470 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 314028-66-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No. B2997470
CAS RN: 314028-66-5
M. Wt: 364.85
InChI Key: AAJGYQIXOPQFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a bicyclic compound and is a core structure in various pharmaceuticals . Compounds with a benzothiazole structure have been found to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole core. For instance, 2-amino benzothiazoles have been investigated for their larvicidal and adulticidal activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole core. For instance, some benzothiazole derivatives exhibit luminescent properties .

Scientific Research Applications

Organic Chemistry Applications

  • Fuchigami and Odo (1977) investigated organic N-halogen compounds and studied the reactions of N-chlorobenzamidine, leading to the formation of various derivatives including those related to benzothiazole (Fuchigami & Odo, 1977).

Antitumor and Anticancer Research

  • Chua et al. (1999) explored antitumor benzothiazoles, focusing on the synthesis of 2-(4-acylaminophenyl)benzothiazoles. Their research indicated a potential novel mechanism of action of these compounds in treating breast, ovarian, colon, and renal cancers (Chua et al., 1999).
  • Zhang et al. (2018) synthesized and evaluated 2-(3-aminophenyl)-benzothiazole derivatives for their antiproliferative activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Zhang et al., 2018).

Pharmacokinetics and Drug Development

  • Bradshaw and Westwell (2004) described the development of antitumor benzothiazoles, including Phortress, and elucidated the mechanism of action of these agents, emphasizing their potential in cancer therapy (Bradshaw & Westwell, 2004).

Antimicrobial Research

  • Patel and Shaikh (2010) reported on new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, highlighting their antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Luminescent Properties

  • Lu et al. (2017) investigated the luminescent properties of benzothiazole derivatives, demonstrating their application in white light emission, a significant contribution to materials science (Lu et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .

Mode of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide interacts with its target DprE1 by binding to its active site, thereby inhibiting the enzyme’s function . This interaction disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a defective cell wall that is unable to protect the bacterium from its environment . This results in the death of M. tuberculosis cells .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, demonstrating its potential as an effective anti-tubercular agent .

Action Environment

The efficacy and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, could affect the compound’s metabolism and excretion

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on their structure. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the discovery of new therapeutic applications .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGYQIXOPQFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.